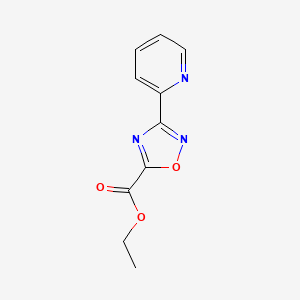

3-(piridin-2-il)-1,2,4-oxadiazol-5-carboxilato de etilo

Descripción general

Descripción

Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate is a complex organic compound. Based on its name, it likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and an ester group (a carbonyl adjacent to an ether linkage) .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of substituted pyridines often involves ring cleavage reactions .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For example, 2-pyridyl organometallics are known to be challenging coupling partners in Suzuki–Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various computational and experimental techniques .Aplicaciones Científicas De Investigación

Terapéutica antifibrótica

Este compuesto ha sido estudiado por sus potenciales actividades antifibróticas. En química medicinal, los derivados de compuestos de piridin-2-il han mostrado promesa en la inhibición de la fibrosis, que es la formación excesiva de tejido conectivo que puede conducir a la disfunción de órganos . La capacidad de modular este proceso es crucial en el tratamiento de enfermedades como la cirrosis hepática, la fibrosis pulmonar y la fibrosis cardíaca.

Inhibición de la síntesis de colágeno

En relación con sus propiedades antifibróticas, este compuesto también puede desempeñar un papel en la inhibición de la síntesis de colágeno. La sobreproducción de colágeno es un sello distintivo de las enfermedades fibróticas, y los compuestos que pueden reducir eficazmente los niveles de colágeno son valiosos en el desarrollo de nuevos tratamientos .

Investigación farmacológica

La porción de piridin-2-il es una estructura privilegiada en farmacología, que a menudo conduce a compuestos con diversas actividades biológicas. El 3-(piridin-2-il)-1,2,4-oxadiazol-5-carboxilato de etilo podría ser un intermedio clave en la síntesis de nuevos compuestos con potenciales propiedades antimicrobianas, antivirales o antitumorales .

Biología química

En biología química, este compuesto podría utilizarse para construir bibliotecas de nuevos compuestos heterocíclicos. Estas bibliotecas son esenciales para la selección contra diversos objetivos biológicos para descubrir nuevos fármacos o investigar vías biológicas .

Síntesis orgánica

Como bloque de construcción en la síntesis orgánica, este compuesto puede emplearse para crear moléculas complejas. Sus sitios reactivos permiten diversas transformaciones químicas, lo que lo convierte en un reactivo versátil en la síntesis de compuestos orgánicos más complejos .

Mecanismo De Acción

Target of Action

Similar compounds with a pyridine nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate may also affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19423 g/mol) and other physicochemical properties suggest that it may have good bioavailability .

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor or modulator of specific enzymes and proteins. It has been observed to interact with enzymes such as collagen prolyl-4-hydroxylase, which is crucial for collagen synthesis . The interaction between Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate and this enzyme results in the inhibition of collagen production, which can be beneficial in studying fibrotic diseases and developing anti-fibrotic therapies.

Cellular Effects

Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in collagen synthesis, thereby affecting the overall production of collagen in cells . Additionally, it has been observed to impact cell signaling pathways related to fibrosis and inflammation, making it a valuable tool for studying these cellular processes.

Molecular Mechanism

The molecular mechanism of Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate involves its binding interactions with specific biomolecules. The compound binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and preventing the hydroxylation of proline residues in collagen . This inhibition leads to a decrease in collagen production, which can be useful in studying fibrotic diseases. Additionally, Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate may also interact with other enzymes and proteins involved in cellular signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting collagen production and modulating gene expression related to fibrosis.

Dosage Effects in Animal Models

The effects of Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen production without causing significant toxicity . At higher doses, it can exhibit toxic effects, including adverse impacts on liver and kidney function. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate is involved in various metabolic pathways, particularly those related to its degradation and elimination from the body. The compound is metabolized by liver enzymes, which convert it into more water-soluble metabolites for excretion . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.

Transport and Distribution

Within cells and tissues, Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the liver and fibrotic tissues, where it exerts its effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate exhibits specific subcellular localization patterns, which are crucial for its activity and function . The compound is primarily localized in the endoplasmic reticulum, where it interacts with collagen prolyl-4-hydroxylase and inhibits collagen synthesis. Additionally, it may also localize to other cellular compartments, such as the nucleus, where it can modulate gene expression and influence cellular functions.

Propiedades

IUPAC Name |

ethyl 3-pyridin-2-yl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWZWDHUUHHHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654843 | |

| Record name | Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163719-76-4 | |

| Record name | Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline](/img/structure/B1389231.png)

![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)

![N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389237.png)

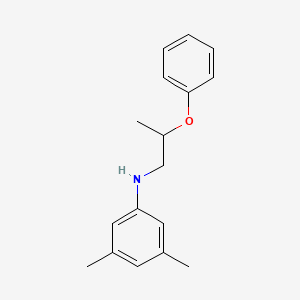

![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)

![N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389239.png)

![N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1389242.png)

![N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine](/img/structure/B1389246.png)

![2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389248.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine](/img/structure/B1389250.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389251.png)